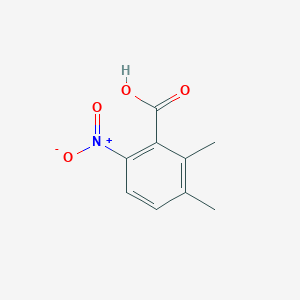

2,3-Dimethyl-6-nitrobenzoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

2,3-dimethyl-6-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-5-3-4-7(10(13)14)8(6(5)2)9(11)12/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDQMAHZWQQWSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901301923 | |

| Record name | 2,3-Dimethyl-6-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901301923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90564-16-2 | |

| Record name | 2,3-Dimethyl-6-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90564-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethyl-6-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901301923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethyl-6-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Nitration of 2,3-Dimethylbenzoic Acid

The most direct and commonly reported method for synthesizing 2,3-dimethyl-6-nitrobenzoic acid involves the selective nitration of 2,3-dimethylbenzoic acid. This electrophilic aromatic substitution reaction introduces a nitro group onto the aromatic ring, typically at the 6-position due to the directing effects of the methyl and carboxyl substituents.

- Reagents: Concentrated nitric acid and concentrated sulfuric acid mixture (nitrating mixture).

- Temperature: Controlled low temperature (often 0–5 °C) to avoid over-nitration and side reactions.

- Time: Reaction times vary but generally range from 1 to 4 hours depending on scale and temperature.

- Workup: Quenching with water, followed by filtration and recrystallization for purification.

This method provides moderate to good yields of this compound with high regioselectivity due to steric and electronic effects of substituents on the aromatic ring.

Oxidation of Methylated Nitrobenzenes

An alternative approach involves the oxidation of methyl-substituted nitrobenzenes, such as 3-nitro-o-xylene, to introduce the carboxyl group while retaining the nitro and methyl groups. A patented method describes the co-production of 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid via oxidation using dilute nitric acid and oxygen under pressure.

- Oxidation of 3-nitro-o-xylene with dilute nitric acid (10-35%) and oxygen at elevated temperature (120-150 °C) and pressure (1.5-4.0 MPa) for 6-18 hours.

- Isolation of crude oxidation products by filtration.

- Washing crude product with water.

- Esterification of crude acids with alcohol (methanol or butanol) under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid).

- Separation of esterified products by pH adjustment and solvent extraction.

- Hydrolysis of esters to regenerate carboxylic acids.

- Final acidification, filtration, and drying to obtain purified 2-methyl-6-nitrobenzoic acid.

This method emphasizes green chemistry principles by using oxygen as an oxidant and dilute nitric acid to reduce risks associated with concentrated acids. It also allows co-production of positional isomers, which can be separated by selective crystallization and solvent extraction.

Multi-Step Synthetic Routes via Substituted Intermediates

More complex synthetic routes have been reported for related nitro-substituted methylbenzoic acids, involving:

- Formation of substituted benzoyl chlorides or anhydrides.

- Sandmeyer reactions starting from substituted anilines.

- Nitration of methylbenzoic acid derivatives under controlled conditions.

- Use of Grignard reagents to install carboxyl groups followed by nitration.

Although these routes are more elaborate, they provide access to highly substituted nitrobenzoic acids with precise substitution patterns. Such methods may be adapted for this compound synthesis depending on availability of starting materials and desired purity.

- Data Table: Summary of Preparation Methods

| Method | Starting Material | Key Reagents & Conditions | Yield & Purity | Notes |

|---|---|---|---|---|

| Nitration | 2,3-Dimethylbenzoic acid | HNO3/H2SO4, 0–5 °C, 1–4 h | Moderate to good; high regioselectivity | Simple, direct, widely used |

| Oxidation of 3-nitro-o-xylene | 3-Nitro-o-xylene | Dilute HNO3 (10-35%), O2, 120-150 °C, 1.5-4.0 MPa, 6-18 h | High purity (HPLC >96%), co-produces isomers | Green process, industrially scalable |

| Multi-step synthesis | Substituted anilines or Grignard reagents | Sandmeyer reaction, nitration, oxidation steps | Variable, often moderate to high | Complex, suitable for specialized applications |

- The oxidation method using dilute nitric acid and oxygen under pressure is notable for its safety and environmental advantages over traditional concentrated acid oxidations.

- Esterification and subsequent pH-controlled extraction enable efficient separation of positional isomers, improving product purity.

- Direct nitration of 2,3-dimethylbenzoic acid remains the most straightforward and cost-effective method for laboratory-scale synthesis, with careful temperature control critical for selectivity.

- Multi-step syntheses, while more complex, allow for the introduction of additional functional groups or isotopic labeling, useful in research contexts.

The preparation of this compound can be achieved primarily by:

- Direct nitration of 2,3-dimethylbenzoic acid under controlled acidic conditions.

- Oxidation of 3-nitro-o-xylene using dilute nitric acid and oxygen under pressure, followed by esterification and purification steps.

- Multi-step synthetic routes involving substituted intermediates for advanced applications.

Each method offers trade-offs in terms of complexity, yield, purity, and scalability. The oxidation method stands out for industrial applicability due to its safety and efficiency, while nitration remains preferred for simpler laboratory preparations.

化学反应分析

Types of Reactions: 2,3-Dimethyl-6-nitrobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

Substitution: Electrophiles such as halogens or sulfonic acid groups in the presence of a Lewis acid catalyst.

Major Products:

Reduction: 2,3-Dimethyl-6-aminobenzoic acid.

Substitution: Various substituted benzoic acids depending on the electrophile used.

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis

2,3-Dimethyl-6-nitrobenzoic acid serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, including electrophilic aromatic substitution and reduction processes. The nitro group present in the compound can be reduced to an amino group, leading to derivatives that may possess enhanced biological activities.

Reactions and Mechanisms

The compound can undergo several types of reactions:

- Reduction : The nitro group can be converted to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride.

- Substitution : The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.

Biological Applications

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various microbial systems, suggesting potential applications in developing new antimicrobial agents.

Anticancer Potential

Preliminary studies have assessed the anticancer properties of this compound and its derivatives. It has been evaluated for its ability to suppress cell proliferation in cancer cell lines. The effectiveness varies depending on the concentration used, indicating a potential avenue for cancer treatment research.

Medicinal Chemistry

Pharmaceutical Development

The compound is being investigated for its potential to lead to new pharmaceuticals with improved efficacy and reduced side effects. Its derivatives are particularly of interest in the field of medicinal chemistry due to their unique biological activities.

Industrial Applications

Production of Dyes and Pigments

In industrial settings, this compound is utilized in producing dyes and pigments. Its specific chemical properties make it suitable for applications requiring certain reactivity profiles.

Case Study 1: Antimicrobial Research

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against specific bacterial strains. The findings suggested that this compound could serve as a lead structure for developing novel antimicrobial agents.

Case Study 2: Anticancer Activity

In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells. Further investigations into its mechanism revealed that it may induce apoptosis through reactive intermediates formed during bioreduction processes.

作用机制

The mechanism of action of 2,3-dimethyl-6-nitrobenzoic acid in biological systems involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can interact with nucleic acids and proteins, potentially leading to cytotoxic effects. The exact molecular targets and pathways involved depend on the specific biological context and the presence of other interacting molecules .

相似化合物的比较

Table 1: Structural and Physicochemical Comparison

Substituent Position and Acidity

- Nitro Group Effects: The nitro group is a strong electron-withdrawing substituent. In this compound, the nitro group at the 6th (meta) position increases acidity compared to non-nitro analogs like 2,3-dimethylbenzoic acid. However, 4-nitrobenzoic acid (para-nitro) exhibits even stronger acidity (pKa ~1.68) due to optimal resonance stabilization of the carboxylate anion .

Structural Analogs

- 2,3-Dimethylbenzoic Acid : The absence of the nitro group results in a lower molecular weight (150.18 vs. 195.17 g/mol) and higher melting point (145°C vs. unreported for the nitro analog). This suggests that nitro substitution may disrupt crystalline packing .

- 2,5-Dimethyl-4-nitrobenzoic Acid: A positional isomer with nitro at the 4th position. The meta vs.

Functional Group Variations

- 2-(Methoxycarbonyl)-6-nitrobenzoic Acid : The methoxycarbonyl group adds ester functionality, increasing molecular weight (225.16 g/mol) and possibly altering hydrolysis kinetics compared to the carboxylic acid .

- Ethyl 2,6-dichloro-3-nitrobenzoate : A halogenated analog (CAS 1807181-36-7) with chlorine substituents and an ester group, demonstrating how halogenation impacts polarity and stability .

生物活性

2,3-Dimethyl-6-nitrobenzoic acid (DMNBA) is a nitroaromatic compound that has garnered attention for its potential biological activities. This article explores the biological activity of DMNBA, including its mechanisms of action, applications in medicinal chemistry, and comparative studies with related compounds.

This compound has the molecular formula and features a nitro group (-NO2) attached to a benzoic acid structure. The positioning of the nitro group is crucial as it influences the compound's reactivity and biological interactions.

The biological activity of DMNBA is largely attributed to the presence of the nitro group, which can undergo enzymatic bioreduction. This process generates reactive intermediates capable of interacting with cellular components such as nucleic acids and proteins, potentially leading to cytotoxic effects. The specific pathways and molecular targets vary depending on the biological context and the presence of other molecules .

Biological Activities

- Antimicrobial Activity : Research indicates that DMNBA exhibits antimicrobial properties. It can be used to investigate the effects of nitroaromatic compounds on various microbial systems, suggesting potential applications in developing new antimicrobial agents .

- Anticancer Potential : Preliminary studies show that DMNBA and its derivatives may possess anticancer properties. The compound has been evaluated for its ability to suppress cell proliferation in cancer cell lines, with varying degrees of effectiveness depending on concentration .

- Synthesis of Bioactive Compounds : DMNBA serves as an intermediate in synthesizing more complex organic molecules. Its derivatives are being explored for their potential pharmaceutical applications, including improved efficacy and reduced side effects compared to existing drugs .

Comparative Studies

Comparative studies between DMNBA and its structural isomers (e.g., 2,4-Dimethyl-6-nitrobenzoic acid) reveal differences in biological activity and chemical behavior. These studies highlight how slight variations in molecular structure can significantly impact pharmacological properties.

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Moderate | Significant | Effective against certain cancer cell lines |

| 2,4-Dimethyl-6-nitrobenzoic acid | Weak | Minimal | Less effective than DMNBA |

| 2,3-Dimethyl-4-nitrobenzoic acid | Moderate | Variable | Activity depends on specific conditions |

Case Studies

A notable case study involved the synthesis of bioactive cyclodepsipeptides using DMNBA derivatives. This research demonstrated the compound's versatility in organic synthesis, leading to novel compounds with potential therapeutic applications .

Additionally, a study on metal complexes involving DMNBA showed enhanced antimicrobial activity compared to free ligands against pathogens like Staphylococcus aureus and Escherichia coli, indicating that DMNBA can serve as a valuable ligand in coordination chemistry for drug development .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,3-Dimethyl-6-nitrobenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nitration of 2,3-dimethylbenzoic acid derivatives. A two-step approach is common: (1) Methylation of benzoic acid precursors using alkylating agents (e.g., methyl iodide), followed by (2) regioselective nitration with mixed acids (HNO₃/H₂SO₄). To optimize yields, control reaction temperature (<5°C during nitration) and use stoichiometric excess of nitric acid. Monitor regioselectivity via HPLC or TLC to avoid byproducts like 5-nitro isomers. Purity can be assessed via melting point analysis and NMR spectroscopy .

Q. How can the purity and structural integrity of this compound be validated experimentally?

- Methodological Answer : Combine analytical techniques:

- NMR (¹H/¹³C): Confirm substitution patterns (e.g., nitro group at C6, methyl at C2/C3) and rule out positional isomers.

- Mass Spectrometry (MS) : Compare observed molecular ion ([M+H]⁺) with theoretical mass (C₉H₉NO₄: 195.05 g/mol).

- X-ray Crystallography : Use SHELX or WinGX for single-crystal structure determination to resolve ambiguities in nitro-group orientation .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow GHS guidelines for nitroaromatics:

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood due to potential dust inhalation risks.

- Store in airtight containers away from reductants (risk of exothermic decomposition). Emergency spill protocols should include neutralization with alkaline solutions (e.g., 10% NaOH) .

Advanced Research Questions

Q. How can conflicting crystallographic data on nitro-group torsion angles be resolved for this compound?

- Methodological Answer : Contradictions often arise from packing effects or dynamic disorder. Use high-resolution X-ray data (≤0.8 Å) and refine with SHELXL’s TWIN/BASF commands for twinned crystals. Compare results with DFT calculations (e.g., Gaussian or ORCA) to model gas-phase vs. solid-state conformations. Validate via Hirshfeld surface analysis to quantify intermolecular interactions influencing torsion angles .

Q. What strategies improve the regioselectivity of nitration in substituted benzoic acids like 2,3-dimethyl derivatives?

- Methodological Answer : To favor nitration at the C6 position:

- Directing Groups : The methyl groups at C2/C3 act as ortho/para directors, but steric hindrance can shift selectivity.

- Solvent Effects : Use polar aprotic solvents (e.g., acetic anhydride) to stabilize nitronium ion (NO₂⁺) and enhance electrophilic attack.

- Microwave-Assisted Synthesis : Reduces reaction time, minimizing side reactions. Validate outcomes via LC-MS and comparative NOESY NMR .

Q. How can computational methods predict the reactivity and stability of this compound in catalytic systems?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to:

- Map electrostatic potential surfaces (EPS) for nucleophilic/electrophilic sites.

- Calculate bond dissociation energies (BDEs) for nitro-group stability under thermal stress.

- Simulate docking interactions with enzymes (e.g., nitroreductases) using AutoDock Vina. Cross-validate with experimental kinetic studies .

Q. What analytical approaches differentiate this compound from its structural analogs (e.g., bromo or chloro derivatives)?

- Methodological Answer : Use hyphenated techniques:

- GC-MS with Derivatization : Convert carboxylic acid to methyl esters for volatility.

- IR Spectroscopy : Identify nitro (∼1520 cm⁻¹) and carboxyl (∼1700 cm⁻¹) stretches.

- XPS : Characterize nitrogen oxidation states (nitro vs. amine groups). Compare with reference data from NIST or PubChem .

Methodological Tools and Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。